N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide is a chemical compound classified as a benzamide. It features an indane structure with two methyl groups and a benzamide functional group, which contributes to its unique chemical properties. The compound's molecular formula is , and it has a molecular weight of approximately 265.3 g/mol. The compound's structure can be represented by the following canonical SMILES notation: CC1C(CC2=C1C=CC(=C2)C)NC(=O)C3=CC=CC=C3
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Research indicates that N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide may exhibit various biological activities. It has been investigated for potential anti-inflammatory and anticancer properties. The compound's mechanism of action likely involves interactions with specific molecular targets, potentially modulating enzyme or receptor activity relevant to inflammation and cancer progression.
The synthesis of N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide typically involves the reaction of 1,6-dimethyl-2,3-dihydro-1H-indene with benzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is generally carried out under reflux conditions to facilitate the formation of the benzamide linkage. Following synthesis, purification techniques like recrystallization or column chromatography are employed to isolate the product.
N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide has several applications across various fields:
Interaction studies focus on understanding how N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide interacts with biological targets. These studies are crucial for elucidating the compound's therapeutic potential and mechanisms of action. Specifically, research may involve assessing binding affinities to enzymes or receptors associated with inflammation and cancer pathways.
Several compounds share structural similarities with N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide. Here are notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-(1,5-Dimethyl-2,3-dihydro-1H-indene)-benzamide | Benzamide derivative | Similar indane structure but differs in methyl group positioning |
N-(1,3-Dimethyl-2,3-dihydro-1H-indene)-benzamide | Benzamide derivative | Variation in methyl substitution pattern |
4-Methylphenol | Phenolic compound | Exhibits strong antimicrobial properties; lacks indane structure |
3-Methylindole | Indole derivative | Known for its role in biological processes like tryptophan metabolism |
N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide is unique due to its specific substitution pattern on the indane moiety. This distinct arrangement may confer unique chemical and biological properties compared to similar compounds. Its structural characteristics can be leveraged in designing new molecules with tailored activities for specific applications .